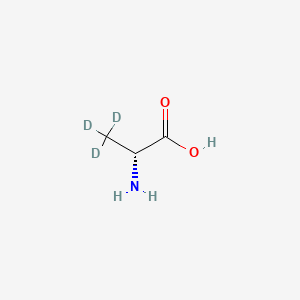

D-Alanin-3,3,3-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Alanine-3,3,3-d3 is a deuterated form of D-Alanine, where three hydrogen atoms are replaced by deuterium atoms. This isotopically labeled compound is primarily used in scientific research to study metabolic pathways and enzyme mechanisms. The molecular formula of D-Alanine-3,3,3-d3 is CD3CH(NH2)CO2H, and it has a molecular weight of 92.11 g/mol .

Wissenschaftliche Forschungsanwendungen

D-Alanine-3,3,3-d3 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.

Biology: It helps in understanding metabolic pathways and enzyme kinetics by serving as a labeled substrate.

Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

Industry: It is employed in the production of deuterated compounds for various industrial applications

Wirkmechanismus

Target of Action

D-Alanine-3,3,3-d3 is a deuterated form of D-Alanine . D-Alanine is a key component in the peptidoglycan layer of bacterial cell walls . It plays a crucial role in maintaining the structural integrity of the cell wall, making it a primary target for D-Alanine-3,3,3-d3 .

Mode of Action

D-Alanine-3,3,3-d3 interacts with its targets by replacing the regular D-Alanine in the peptidoglycan synthesis process . The incorporation of D-Alanine-3,3,3-d3 into the peptidoglycan structure can lead to changes in the physical and chemical properties of the bacterial cell wall . .

Biochemical Pathways

D-Alanine-3,3,3-d3 is involved in the peptidoglycan synthesis pathway . It gets incorporated into the peptide side chains of the peptidoglycan layer, which are crucial for the cross-linking that gives the cell wall its rigidity . The introduction of D-Alanine-3,3,3-d3 can potentially affect the efficiency of this cross-linking process and thereby influence the stability of the cell wall .

Result of Action

The incorporation of D-Alanine-3,3,3-d3 into the bacterial cell wall can potentially lead to changes in the cell wall’s physical and chemical properties . This could result in altered cell wall stability and possibly affect the bacteria’s susceptibility to certain antibiotics or immune responses.

Biochemische Analyse

Biochemical Properties

D-Alanine-3,3,3-d3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, D-Alanine is known to interact with penicillin-binding proteins (PBPs) in bacteria, which are involved in the final stages of peptidoglycan biosynthesis .

Cellular Effects

The effects of D-Alanine-3,3,3-d3 on cells and cellular processes are diverse. For instance, in bacteria, D-Alanine is a key constituent of the peptidoglycan layer, which imparts high tensile strength to the bacterial cell wall . This is crucial for maintaining cell shape under intracellular pressures .

Molecular Mechanism

At the molecular level, D-Alanine-3,3,3-d3 exerts its effects through various mechanisms. For example, in bacteria, D-Alanine is involved in the assembly of peptidoglycan, a critical component of the bacterial cell wall . This involves binding interactions with enzymes such as penicillin-binding proteins, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of D-Alanine-3,3,3-d3 over time in laboratory settings are yet to be fully explored. Studies on similar compounds, such as [18F]3,3,3-trifluoro-D-alanine, have shown that these compounds can distinguish live from heat-killed E. coli, with low background signals .

Dosage Effects in Animal Models

The effects of D-Alanine-3,3,3-d3 at different dosages in animal models are not well-studied. Therapies targeting essential amino acids, such as dietary methionine restriction, have been shown to extend lifespan in mice and rats .

Metabolic Pathways

D-Alanine-3,3,3-d3 is involved in several metabolic pathways. For instance, D-Alanine is a part of the alanine, aspartate, and glutamate metabolism pathway . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of D-Alanine-3,3,3-d3 within cells and tissues are not well-understood. It is known that D-Alanine is a key constituent of the peptidoglycan layer in bacteria, suggesting that it may be transported to and localized within the bacterial cell wall .

Subcellular Localization

The subcellular localization of D-Alanine-3,3,3-d3 is not well-studied. D-Alanine, a similar compound, is known to be a key constituent of the peptidoglycan layer in bacteria, suggesting that it may be localized within the bacterial cell wall .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-d3 typically involves the deuteration of D-Alanine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of D-Alanine-3,3,3-d3 involves large-scale deuteration processes. These processes often utilize specialized reactors and catalysts to achieve efficient and cost-effective production. The final product is then purified to meet the required isotopic purity standards .

Analyse Chemischer Reaktionen

Types of Reactions: D-Alanine-3,3,3-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form deuterated amines.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Deuterated keto acids.

Reduction: Deuterated amines.

Substitution: Various deuterated derivatives depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

L-Alanine-3,3,3-d3: Similar in structure but differs in chirality.

DL-Alanine-3,3,3-d3: A racemic mixture of D-Alanine-3,3,3-d3 and L-Alanine-3,3,3-d3.

D-Alanine-13C3: Another isotopically labeled form of D-Alanine with carbon-13 atoms instead of deuterium

Uniqueness: D-Alanine-3,3,3-d3 is unique due to its specific isotopic labeling with deuterium, which provides distinct advantages in analytical studies. Its high isotopic purity and stability make it an ideal tracer for studying complex biochemical processes .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3,3,3-trideuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-HBXZPZNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.0]hept-3-en-6-one, 3,4-diethoxy-5-methyl- (9CI)](/img/new.no-structure.jpg)